molecular formula C7H5BrFI B1280887 5-Bromo-4-fluoro-2-iodotoluene CAS No. 861928-20-3

5-Bromo-4-fluoro-2-iodotoluene

Cat. No.: B1280887
CAS No.: 861928-20-3
M. Wt: 314.92 g/mol
InChI Key: VHRSAHJSLCELMF-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-iodotoluene: is a halogenated aromatic compound with the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol It is a derivative of toluene, where the methyl group is substituted with bromine, fluorine, and iodine atoms at the 5th, 4th, and 2nd positions, respectively

Mechanism of Action

Target of Action

This compound is often used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.

Mode of Action

The mode of action of 5-Bromo-4-fluoro-2-iodotoluene is largely dependent on the specific chemical reaction in which it is involved. As a halogenated hydrocarbon, this compound can participate in various types of organic reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-4-fluoro-2-iodotoluene typically involves multi-step reactions starting from benzene derivatives. One common method involves the nitration of 1-bromo-2-fluoro-5-methylbenzene, followed by reduction and iodination steps . The reaction conditions often include the use of reagents such as SnCl2 and HCl for reduction, and NaNO2 and KI for iodination .

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-4-fluoro-2-iodotoluene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Bromo-5-fluoro-2-iodotoluene
  • 5-Fluoro-3-iodotoluene
  • 4-Fluoro-2-iodotoluene
  • 4-Bromo-3-iodotoluene
  • 5-Bromo-2-iodopyridine

Uniqueness:

5-Bromo-4-fluoro-2-iodotoluene is unique due to the specific arrangement of its halogen atoms, which provides distinct reactivity patterns compared to its analogs. This makes it particularly useful in selective functionalization reactions and the synthesis of complex organic molecules .

Biological Activity

5-Bromo-4-fluoro-2-iodotoluene (C₇H₅BrFI) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

This compound is characterized by the presence of three halogens—bromine, fluorine, and iodine—attached to a toluene backbone. The specific arrangement of these halogens contributes to its unique chemical reactivity and biological interactions.

Property Value
Molecular FormulaC₇H₅BrFI
Molecular Weight314.921 g/mol
CAS Number861928-20-3
Purity97%

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation reactions. Common methods include:

  • Bromination : Introduction of bromine using brominating agents.
  • Fluorination : Selective introduction of fluorine atoms.
  • Iodination : Use of iodinating agents to incorporate iodine into the aromatic system.

These reactions can be optimized for yield and purity under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of halogens can significantly influence the compound's electronic properties, making it a potential candidate for various biological applications:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer proliferation, suggesting that this compound may exhibit similar properties .
  • Antimicrobial Activity : Halogenated compounds often display antimicrobial properties, making them valuable in the development of new antibiotics or antifungal agents.

Case Studies

Research Findings

Recent investigations into the biological activity of compounds like this compound have highlighted several key findings:

Study Focus Findings
Anticancer ActivityPotential inhibition of MEK kinases
Antimicrobial PropertiesSimilar compounds exhibit significant antimicrobial effects
Drug DevelopmentValuable as a building block for synthesizing new drugs

Properties

IUPAC Name

1-bromo-2-fluoro-4-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRSAHJSLCELMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479678
Record name 5-Bromo-4-fluoro-2-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861928-20-3
Record name 5-Bromo-4-fluoro-2-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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